



# EDMB-4en-PINACA IUPAC name and CAS number

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Compound of Interest		
Compound Name:	EDMB-4en-PINACA	
Cat. No.:	B10827531	Get Quote

An In-depth Technical Guide to EDMB-4en-PINACA

This technical guide provides a comprehensive overview of **EDMB-4en-PINACA**, a synthetic cannabinoid, intended for researchers, scientists, and drug development professionals. The guide details its chemical identity, and while specific pharmacological and toxicological data for **EDMB-4en-PINACA** is limited, information on the closely related and more widely studied compound, MDMB-4en-PINACA, is included to provide context.

### **Chemical Identification**

IUPAC Name: ethyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate[1] [2]

CAS Number: A specific CAS number for **EDMB-4en-PINACA** is not readily available in public chemical databases. However, the CAS number for the closely related methyl ester analog, MDMB-4en-PINACA, is 2504100-70-1.[3]

#### Chemical Structure:

· Core: Indazole

Tail: Pent-4-en-1-yl group

Linker: Carboxamide



· Head: Ethyl L-tert-leucinate group

# **Physicochemical Properties**

While specific data for **EDMB-4en-PINACA** is scarce, general properties can be inferred from its structure and information on similar compounds.

Property	Data	Reference Compound
Molecular Formula	C21H29N3O3	EDMB-4en-PINACA
Molecular Weight	371.47 g/mol	EDMB-4en-PINACA
Solubility	Soluble in methanol and chloroform	MDMB-4en-PINACA

## Pharmacology of MDMB-4en-PINACA

Due to the limited availability of pharmacological data for **EDMB-4en-PINACA**, this section presents data for the structurally similar methyl ester analog, MDMB-4en-PINACA. These compounds are expected to have similar pharmacological profiles. MDMB-4en-PINACA is a potent agonist of the cannabinoid receptor 1 (CB1).[4][5]

Parameter	Value	Notes
CB1 Receptor Binding Affinity (Ki)	3.26 nM	[6]
CB1 Receptor Activation (EC50)	2.33 - 2.47 nM	[4][7]
Efficacy (Emax)	239%	Relative to JWH-018[8]

# Experimental Protocols Analytical Identification

Standard analytical techniques are employed for the identification of **EDMB-4en-PINACA** and its metabolites in physical and biological samples.[5][9]



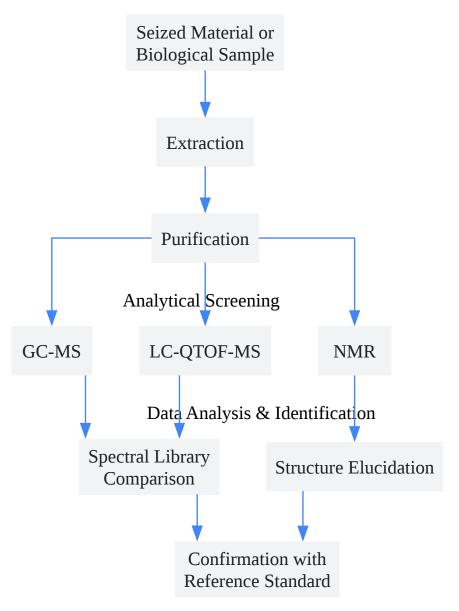
#### Methods:

- Gas Chromatography-Mass Spectrometry (GC-MS)[6]
- Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)[6][8]
- High-Performance Liquid Chromatography-Time of Flight (HPLC-TOF)[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy[6]

A general workflow for the identification of novel psychoactive substances like **EDMB-4en-PINACA** is outlined below.



### Sample Collection & Preparation



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General workflow for NPS identification.

## In Vitro Metabolism Studies

The metabolism of synthetic cannabinoids is often investigated using in vitro models to identify major metabolic pathways and potential biomarkers of consumption.



Protocol using Human Liver Microsomes (HLMs):

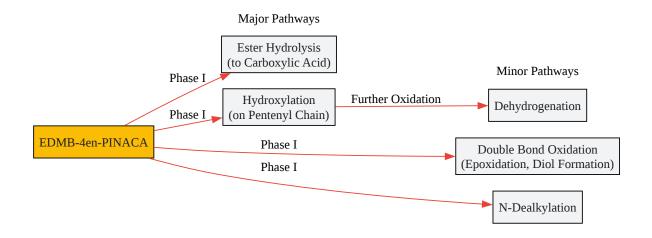
- Incubation: EDMB-4en-PINACA (at a concentration such as 5 μmol/L) is incubated with pooled human liver microsomes.[10][11]
- Time Points: The incubation is carried out for various time points (e.g., up to 1 hour) to monitor the disappearance of the parent compound and the formation of metabolites.[10][11]
- Analysis: Samples are analyzed at each time point using LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry).[10][11]
- Metabolite Identification: Data is processed using software-assisted data mining to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[10][11]

# **Metabolism and Signaling Pathway**

The metabolism of MDMB-4en-PINACA, and likely **EDMB-4en-PINACA**, is extensive and involves several key biotransformations. The major metabolic pathways include ester hydrolysis and hydroxylation.[6][12][13] Other observed reactions are double bond oxidation, N-dealkylation, and dehydrogenation.[10][11]

The following diagram illustrates the proposed metabolic pathway of MDMB-4en-PINACA, which is expected to be analogous for **EDMB-4en-PINACA** with the ethyl ester being hydrolyzed instead of the methyl ester.





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Proposed metabolic pathway of **EDMB-4en-PINACA**.

As a potent CB1 receptor agonist, the signaling pathway of **EDMB-4en-PINACA** is initiated by its binding to the CB1 receptor, a G-protein coupled receptor. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.

This technical guide provides a foundational understanding of **EDMB-4en-PINACA** for the scientific community. Further research is necessary to fully characterize its pharmacological and toxicological profile.

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